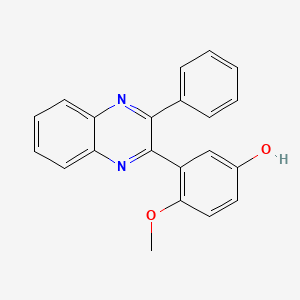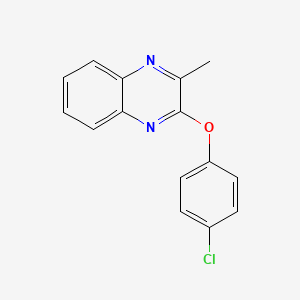![molecular formula C16H14Cl2N2O3 B6085151 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6085151.png)
2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide, also known as CPCA, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. CPCA is a hydrazide derivative of 4-chlorophenylacetic acid and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that are involved in the production of inflammatory mediators. By inhibiting the activity of these enzymes, this compound may help to reduce inflammation and pain.
Biochemical and physiological effects:
Several studies have shown that this compound exhibits anti-inflammatory, anticonvulsant, and antitumor activities. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. However, the biochemical and physiological effects of this compound are not fully understood.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has several advantages for use in lab experiments. It is readily available, easy to handle, and relatively inexpensive. This compound is also stable under normal laboratory conditions. However, this compound has certain limitations. It is toxic and should be handled with care. This compound is also sensitive to air and moisture and should be stored in a dry and dark place.
Future Directions
There are several future directions for the study of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide. One possible direction is to further investigate the mechanism of action of this compound. Another direction is to study the potential applications of this compound in the treatment of other diseases. Additionally, the development of new derivatives of this compound with improved pharmacological properties is another area of future research.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields. This compound is commonly used as a reagent in organic synthesis and has been shown to exhibit anti-inflammatory, anticonvulsant, and antitumor activities. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. While there are advantages and limitations to using this compound in lab experiments, the future directions for research on this compound are promising.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. The resulting acetyl chloride is then reacted with hydrazine hydrate to form this compound. The overall reaction can be represented as follows:
Scientific Research Applications
2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has been extensively studied for its potential applications in various fields. In organic synthesis, this compound is commonly used as a reagent for the preparation of various compounds. This compound has also been studied for its potential applications in the field of medicine. Several studies have shown that this compound exhibits anti-inflammatory, anticonvulsant, and antitumor activities. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-12-3-1-11(2-4-12)9-15(21)19-20-16(22)10-23-14-7-5-13(18)6-8-14/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACGPQMYUBHKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NNC(=O)COC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6085094.png)
![2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6085104.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6085109.png)
![4-(3,4-dimethylphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6085113.png)
![1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B6085116.png)
![2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085123.png)
![2-butyryl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B6085134.png)
![ethyl 4-{[5-(3-ethoxy-4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B6085140.png)

![5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6085149.png)
![ethyl 2-anilino-5-[(5-methyl-2-thienyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6085160.png)
![2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085163.png)
